1-(1-(Cyclopentanecarbonyl)pyrrolidin-3-yl)ethanone
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Overview
Description
1-(1-(Cyclopentanecarbonyl)pyrrolidin-3-yl)ethanone is a chemical compound characterized by the presence of a pyrrolidine ring attached to a cyclopentanecarbonyl group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(Cyclopentanecarbonyl)pyrrolidin-3-yl)ethanone typically involves the reaction of cyclopentanecarbonyl chloride with pyrrolidine, followed by the introduction of an ethanone group. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
- Cyclopentanecarbonyl chloride reacts with pyrrolidine in the presence of a base.
- The resulting intermediate is then treated with an ethanone source to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1-(1-(Cyclopentanecarbonyl)pyrrolidin-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve the use of nucleophiles or electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
1-(1-(Cyclopentanecarbonyl)pyrrolidin-3-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-(1-(Cyclopentanecarbonyl)pyrrolidin-3-yl)ethanone involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins or enzymes, potentially inhibiting their activity or altering their function. The cyclopentanecarbonyl group may enhance the compound’s binding affinity or specificity for certain targets.
Comparison with Similar Compounds
Pyrrolidine derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities with 1-(1-(Cyclopentanecarbonyl)pyrrolidin-3-yl)ethanone.
Cyclopentanecarbonyl derivatives: Other compounds containing the cyclopentanecarbonyl group, such as cyclopentanecarboxylic acid, can be compared in terms of their chemical properties and reactivity.
Uniqueness: this compound is unique due to the combination of its pyrrolidine and cyclopentanecarbonyl moieties, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-[1-(cyclopentanecarbonyl)pyrrolidin-3-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-9(14)11-6-7-13(8-11)12(15)10-4-2-3-5-10/h10-11H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGAQZHMWKNOAIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCN(C1)C(=O)C2CCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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